

# structural analysis of Stearoxypropyl dimethylamine

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## Compound of Interest

Compound Name: Stearoxypropyl dimethylamine

Cat. No.: B093239

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An In-Depth Technical Guide to the Structural Analysis of **Stearoxypropyl Dimethylamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Stearoxypropyl dimethylamine** is a long-chain aliphatic tertiary amine with applications primarily in the cosmetics and personal care industries, where it functions as a conditioning agent, emulsifier, and antistatic agent. Its molecular structure, comprising a long hydrophobic stearyl chain and a hydrophilic dimethylamine head group connected by an ether linkage, imparts its surfactant properties.

A precise structural analysis is paramount for ensuring product quality, verifying purity, identifying potential impurities from synthesis, and understanding its function in formulations. It is crucial to distinguish **Stearoxypropyl dimethylamine** from a structurally similar compound, Stearamidopropyl dimethylamine. The former contains an ether bond (-C-O-C-), while the latter features an amide bond (-C(=O)N-), leading to significant differences in chemical properties and reactivity. This guide focuses exclusively on the structural characterization of **Stearoxypropyl dimethylamine** (CAS: 17517-01-0).<sup>[1]</sup>

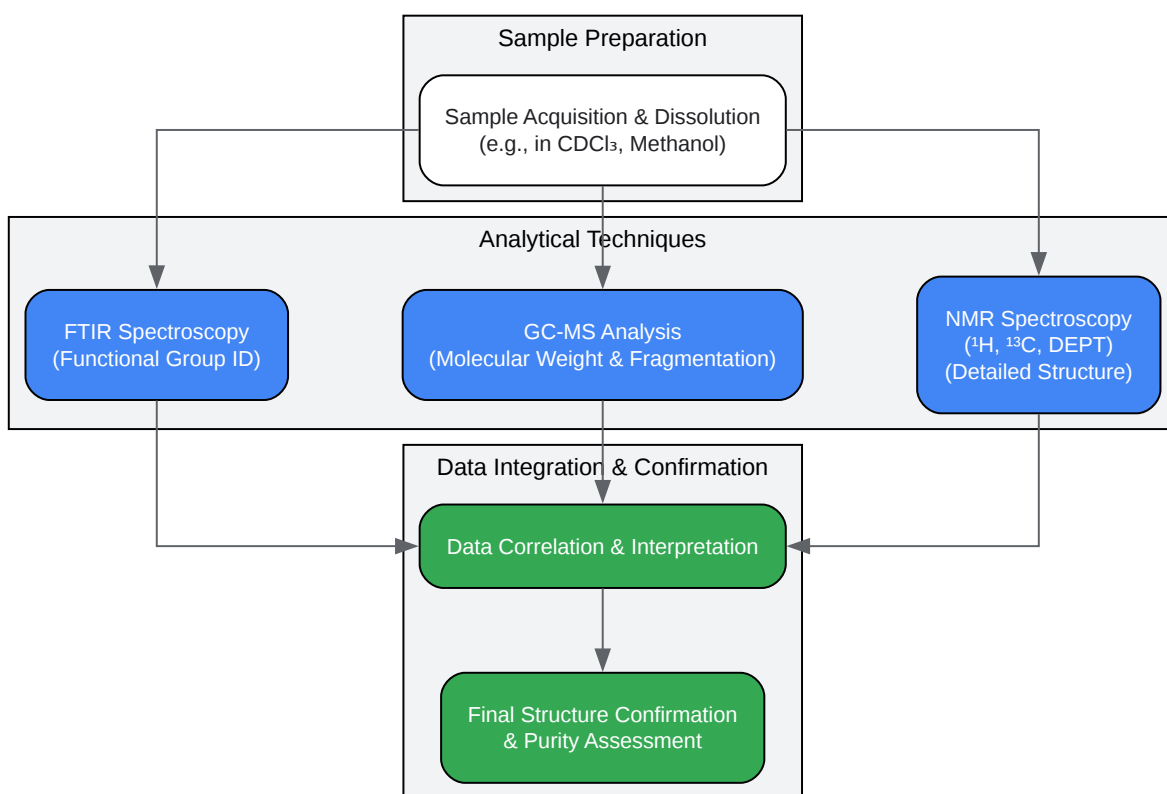
## Molecular Structure and Physicochemical Properties

The fundamental structure of **Stearoxypropyl dimethylamine** consists of an 18-carbon saturated alkyl (stearyl) group linked via an ether oxygen to a propyl group, which is terminally substituted with a dimethylamine moiety. The key physicochemical properties derived from public chemical databases are summarized below.

Property	Value	Source
IUPAC Name	N,N-dimethyl-3-octadecoxypropan-1-amine	<a href="#">[1]</a>
CAS Number	17517-01-0	<a href="#">[1]</a>
Molecular Formula	C <sub>23</sub> H <sub>49</sub> NO	<a href="#">[1]</a>
Molecular Weight	355.6 g/mol	<a href="#">[1]</a>
Canonical SMILES	CCCCCCCCCCCCCCCCCOCCCN(C)C	<a href="#">[1]</a>

## Integrated Workflow for Structural Analysis

A comprehensive structural elucidation of **Stearoxypropyl dimethylamine** requires an integrated approach, utilizing multiple analytical techniques. A logical workflow ensures that data from each method complements the others, leading to an unambiguous structural confirmation.



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Caption: Logical workflow for the comprehensive structural analysis of **Stearoxypropyl dimethylamine**.

## Key Analytical Techniques and Experimental Protocols

The following sections detail the primary analytical methods for characterizing the structure of **Stearoxypropyl dimethylamine**, including generalized experimental protocols and expected data.

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for this molecule due to its volatility.

Experimental Protocol (GC-MS):

- Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m) is suitable.
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Inlet: Split/splitless injector at 280-300°C.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5-10 minutes.
- MS Conditions: EI source at 70 eV. Mass scan range of m/z 40-600.

Expected Fragmentation Pattern: The molecular ion peak  $[M]^+$  at m/z 355 is expected but may be weak or absent in EI. The most characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is a dominant process for amines.<sup>[2][3]</sup> Cleavage of the ether bond can also occur.

m/z (Predicted)	Fragment Ion Structure	Fragmentation Pathway
355	$[C_{23}H_{49}NO]^+$	Molecular Ion $[M]^+$
340	$[C_{22}H_{46}NO]^+$	Loss of a methyl radical ( $\bullet CH_3$ ) from the N-terminus
58	$[C_3H_8N]^+$	Alpha-cleavage, forming $[CH_2=N(CH_3)_2]^+$ . This is often the base peak.
298	$[C_{18}H_{37}O-CH_2-CH_2]^+$	Cleavage between $C\alpha$ and $C\beta$ of the propyl amine group.
255	$[C_{18}H_{39}]^+$	Cleavage at the ether C-O bond, loss of $\bullet O(CH_2)_3N(CH_3)_2$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.  $^1H$  NMR identifies the chemical environment of protons, while  $^{13}C$  NMR identifies the different carbon atoms.

Experimental Protocol ( $^1H$  and  $^{13}C$  NMR):

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ).
- Acquisition ( $^1H$ ): Acquire spectrum with a standard pulse program, typically with 16-32 scans.
- Acquisition ( $^{13}C$ ): Acquire spectrum using a proton-decoupled pulse sequence, typically requiring several hundred to a few thousand scans for adequate signal-to-noise. DEPT-135 experiments can be run to distinguish between  $CH$ ,  $CH_2$ , and  $CH_3$  groups.

Predicted  $^1H$  NMR Chemical Shifts (in  $CDCl_3$ ): Protons nearer to the electronegative oxygen and nitrogen atoms are shifted downfield.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Protons	Approx. $\delta$ (ppm)	Multiplicity	Integration
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>16</sub> -	0.88	Triplet (t)	3H
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>16</sub> -	1.25	Broad Multiplet	~32H
-O-CH <sub>2</sub> -CH <sub>2</sub> -	3.41	Triplet (t)	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -	1.80	Quintet (p)	2H
-CH <sub>2</sub> -CH <sub>2</sub> -N-	2.35	Triplet (t)	2H
-N-(CH <sub>3</sub> ) <sub>2</sub>	2.22	Singlet (s)	6H

Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>): Similar to <sup>1</sup>H NMR, carbons closer to heteroatoms are deshielded and appear at higher chemical shifts.[5]

Carbons	Approx. $\delta$ (ppm)
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>16</sub> -	14.1
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>16</sub> -	22.7 - 31.9
-O-CH <sub>2</sub> -CH <sub>2</sub> -	71.5
-O-CH <sub>2</sub> -CH <sub>2</sub> -	29.5
-CH <sub>2</sub> -CH <sub>2</sub> -N-	57.0
-N-(CH <sub>3</sub> ) <sub>2</sub>	45.4

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or NaCl plates (if liquid at room temp) or as a KBr pellet (if solid).

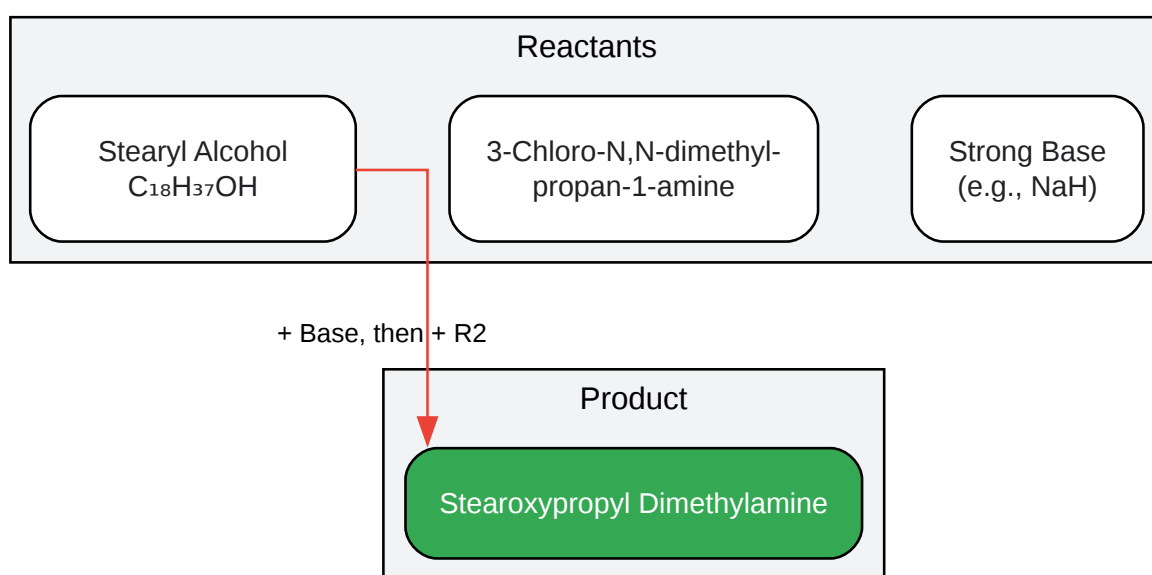
- Acquisition: Spectra are typically collected over the range of 4000-400  $\text{cm}^{-1}$  by averaging 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ .

Expected Characteristic Absorption Bands: The spectrum will be dominated by alkane C-H stretches, with a key diagnostic peak for the C-O-C ether linkage. As a tertiary amine, it will lack N-H stretching bands.<sup>[4][6]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
2950 - 2850	C-H Stretch	Alkane ( $\text{CH}_2$ , $\text{CH}_3$ )
1470 - 1450	C-H Bend	Alkane
1150 - 1050	C-O-C Stretch	Ether (strong, diagnostic)
1250 - 1020	C-N Stretch	Aliphatic Amine

## Proposed Synthesis Pathway and Impurity Profiling

While specific manufacturing processes are often proprietary, a chemically logical route for synthesizing **Stearoxypropyl dimethylamine** is the Williamson ether synthesis. This pathway informs the potential process-related impurities that must be monitored during quality control.



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Caption: Proposed Williamson ether synthesis route for **Stearoxypropyl dimethylamine**.



This synthesis involves the deprotonation of stearyl alcohol with a strong base to form the stearyl alkoxide, followed by nucleophilic substitution on 3-chloro-N,N-dimethylpropan-1-amine.

Potential Impurities:

- Unreacted Starting Materials: Stearyl alcohol and 3-chloro-N,N-dimethylpropan-1-amine.
- Side Products: Elimination products from the chloro-amine starting material.
- Homocoupling Products: Dimerization of starting materials.

These impurities can be detected and quantified using the chromatographic and spectroscopic techniques described above, particularly GC-MS for its high sensitivity and separation capabilities.

## Conclusion

The structural analysis of **Stearoxypropyl dimethylamine** is achieved through a synergistic combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While MS confirms the molecular weight and provides fragmentation clues, NMR offers definitive proof of the atomic connectivity and carbon-hydrogen framework. FTIR serves as a rapid method to confirm the presence of key functional groups, notably the characteristic ether linkage, and the absence of others (like amide or hydroxyl groups). This multi-faceted analytical approach is essential for the unambiguous structural confirmation, purity assessment, and quality control of **Stearoxypropyl dimethylamine** in research and commercial applications.

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